Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as benzyl, chloro, and fluoro. It is primarily used in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-3-fluoroaniline with ethyl acetoacetate in the presence of a base to form the quinoline core. This intermediate is then subjected to further reactions, such as benzylation and esterification, to introduce the benzyl and ethyl ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinolines .
Scientific Research Applications
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 1-ethyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 7-chloro-6-fluoro-4-oxo-1-(2-propynyl)-1,4-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 1-benzyl-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of the benzyl group, which can influence its biological activity and chemical reactivity. This structural feature distinguishes it from other similar quinoline derivatives and may contribute to its specific applications and properties .
Properties
CAS No. |
70479-46-8 |
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Molecular Formula |
C19H15ClFNO3 |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
ethyl 1-benzyl-7-chloro-6-fluoro-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C19H15ClFNO3/c1-2-25-19(24)14-11-22(10-12-6-4-3-5-7-12)17-9-15(20)16(21)8-13(17)18(14)23/h3-9,11H,2,10H2,1H3 |
InChI Key |
VAKBWBGHUCFAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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